

Application Notes and Protocols: Ranelic Acid in Bone Regeneration and Tissue Engineering

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Compound of Interest

Compound Name: *Ranelic Acid*

Cat. No.: *B1678806*

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Introduction

Ranelic acid, predominantly utilized as its strontium salt, strontium ranelate, is a therapeutic agent with a unique dual mechanism of action that promotes bone formation while simultaneously inhibiting bone resorption.[1][2][3] This dual action makes it a molecule of significant interest in the fields of bone regeneration and tissue engineering for conditions such as osteoporosis and for enhancing the integration of bone implants.[4][5] These application notes provide an overview of the mechanisms, key experimental data, and detailed protocols for researchers investigating the effects of **ranelic acid**.

Mechanism of Action

Strontium ranelate uncouples the process of bone turnover, rebalancing it in favor of bone formation. This is achieved through:

- **Stimulation of Osteoblasts:** It enhances the replication, differentiation, and survival of osteoblasts, the cells responsible for new bone formation. This is partly mediated through the activation of the calcium-sensing receptor (CaSR).
- **Inhibition of Osteoclasts:** It decreases the differentiation and activity of osteoclasts, the cells that resorb bone tissue, and promotes their apoptosis (programmed cell death).

Key Signaling Pathways

The effects of **ranelic acid** are mediated through several key signaling pathways within bone cells:

- **Calcium-Sensing Receptor (CaSR) Pathway:** Strontium, the active component of strontium ranelate, acts as an agonist for the CaSR on both osteoblasts and osteoclasts. In osteoblasts, CaSR activation stimulates proliferation and differentiation, leading to increased bone formation. In osteoclasts, CaSR stimulation inhibits their differentiation.
- **RANKL/OPG Signaling Pathway:** Strontium ranelate modulates the critical RANKL/OPG (Receptor Activator of Nuclear factor Kappa-B Ligand / Osteoprotegerin) signaling pathway. It increases the expression of OPG, a decoy receptor that blocks RANKL, and decreases the expression of RANKL. This shift in the OPG/RANKL ratio inhibits osteoclastogenesis.
- **Wnt/ β -catenin Signaling Pathway:** Strontium has been shown to promote canonical Wnt signaling in human osteoblasts. It induces the nuclear translocation of β -catenin, a key step in activating the transcription of genes involved in osteoblast differentiation and bone formation. This is achieved, in part, by activating Akt and inhibiting GSK-3 β , as well as by suppressing the expression of sclerostin, a Wnt signaling inhibitor.

Data Presentation: Quantitative Effects of Strontium Ranelate

The following tables summarize the quantitative data from key in vitro and in vivo studies, as well as clinical trials, demonstrating the effects of strontium ranelate on bone metabolism.

Table 1: In Vitro Effects of Strontium Ranelate

Parameter	Cell Type	Concentration	Effect	Citation
Osteoblast Proliferation	MC3T3-E1 cells	Dose-dependent	Increased	
Osteoblast Mineralization	MC3T3-E1 cells	Dose-dependent	Increased	
Osteocalcin mRNA Expression	MC3T3-E1 cells	Dose-dependent	Increased	
BMP-2 mRNA Expression	MC3T3-E1 cells	Dose-dependent	Increased	
OPG mRNA and Protein Levels	Human Osteoblasts	Not specified	Increased	
RANKL mRNA and Protein Levels	Human Osteoblasts	Not specified	Suppressed	
Osteoclast Differentiation	RAW 264.7 cells, PBMCs	Increasing concentrations	Down-regulated	
Bone Resorption	PBMCs	2 mM Sr(o)2+ for 14 days	-48%	
Osteoblast Marker Expression (ALP, BSP, OCN)	Primary murine osteoblasts	Not specified	Increased	

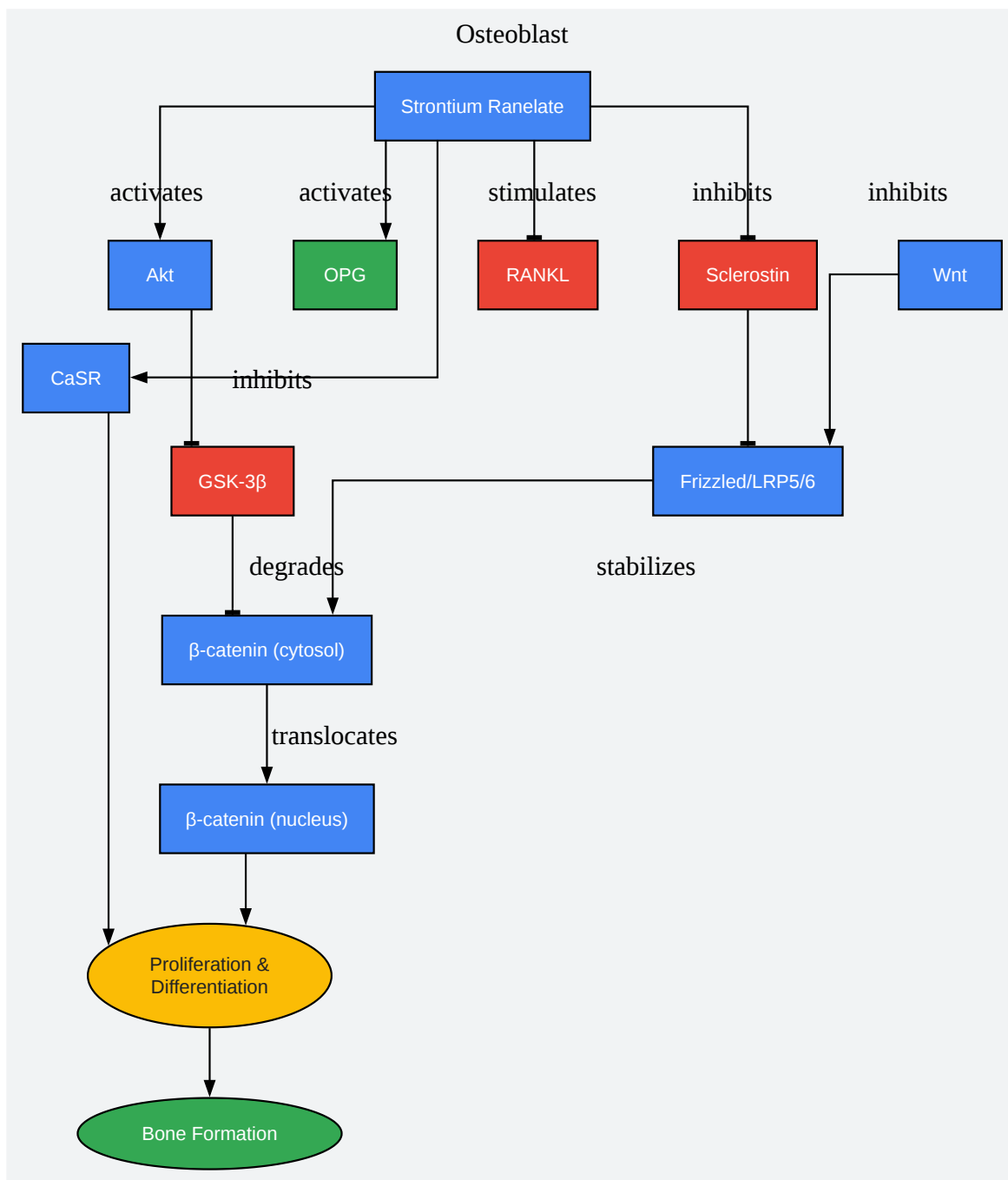
Table 2: In Vivo Effects of Strontium Ranelate in Animal Models

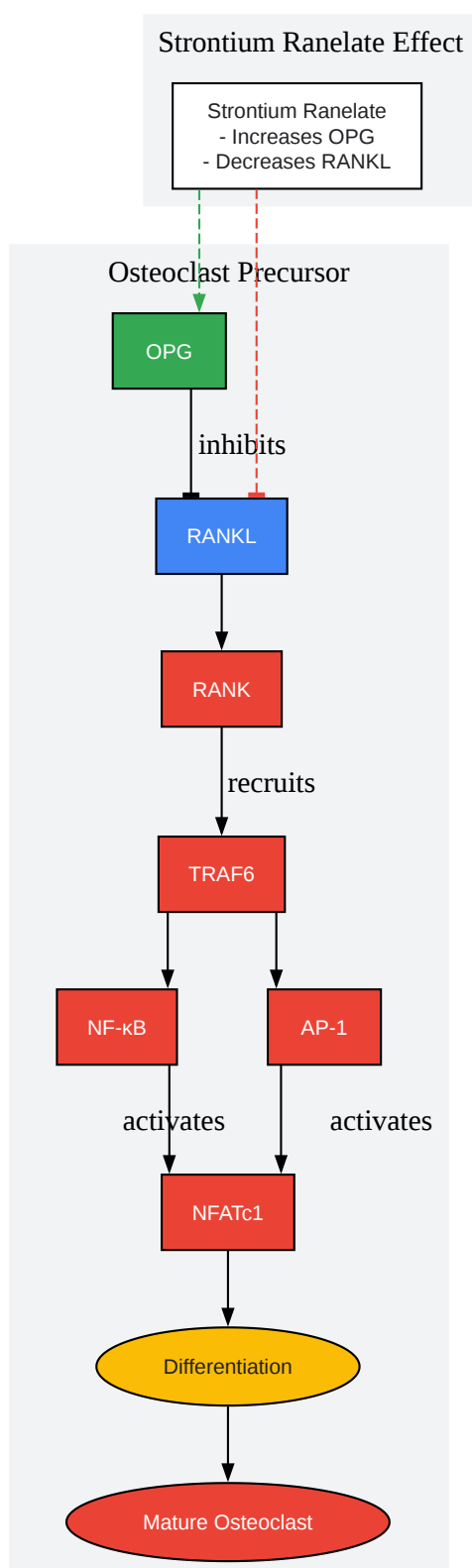
Animal Model	Dosage	Duration	Parameter	Finding	Citation
Ovariectomized (OVX) Rats	625 mg/kg/day	4 weeks	Bone Formation	Significantly increased	
Healthy and Osteoporotic Rats (Calvarial Defects)	Not specified	60 days	New Bone Formation	Osteoporosis and absence of strontium ranelate had a negative impact on new bone formation.	
Mice with Tibial Ti-nail Implantation	Not specified	12 weeks	Periprosthetic Bone Resorption	Inhibited	

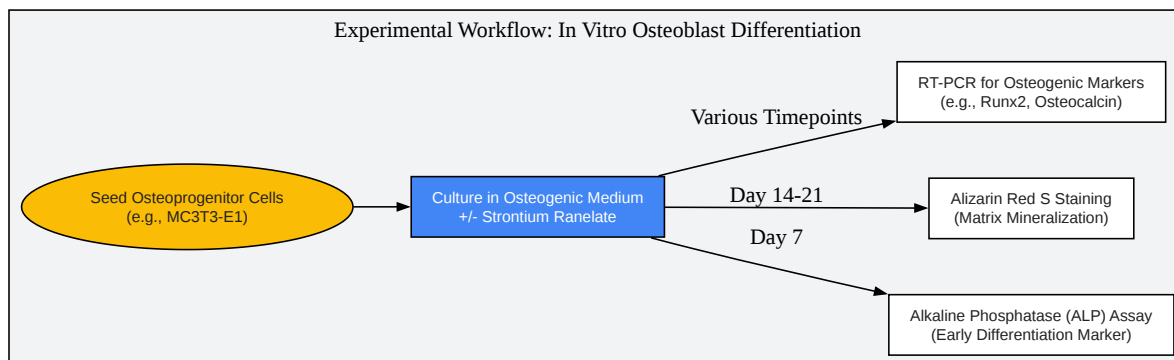
Table 3: Clinical Trial Data for Strontium Ranelate (2 g/day)

Study	Duration	Patient Population	Parameter	Result vs. Placebo	Citation
SOTI	3 years	Postmenopausal women with osteoporosis	Risk of new vertebral fracture	41% reduction	
SOTI	3 years	Postmenopausal women with osteoporosis	Risk of clinical vertebral fracture	38% reduction	
TROPOS	3 years	Postmenopausal women with osteoporosis	Risk of all non-vertebral fractures	16% reduction	
SOTI	3 years	Postmenopausal women with osteoporosis	Lumbar Spine BMD	+14.4% increase	
SOTI	3 years	Postmenopausal women with osteoporosis	Femoral Neck BMD	+8.3% increase	
Phase II Study	2 years	Postmenopausal women with osteoporosis	Lumbar Adjusted BMD	+2.97% annual increase	

Mandatory Visualizations







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